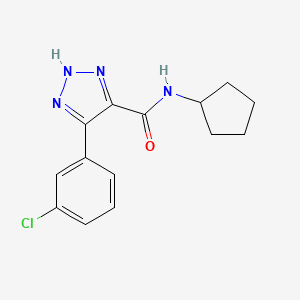

4-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide

Description

4-(3-Chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide is a triazole-based small molecule featuring a 1,2,3-triazole core substituted with a 3-chlorophenyl group at position 4 and a cyclopentyl carboxamide moiety at position 3. The 3-chlorophenyl group introduces electron-withdrawing properties, while the cyclopentyl substituent contributes to lipophilicity and steric bulk. This compound belongs to a broader class of 1,2,3-triazole-4-carboxamides, which are studied for diverse pharmacological activities, including anticancer and antimicrobial effects .

Properties

IUPAC Name |

5-(3-chlorophenyl)-N-cyclopentyl-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O/c15-10-5-3-4-9(8-10)12-13(18-19-17-12)14(20)16-11-6-1-2-7-11/h3-5,8,11H,1-2,6-7H2,(H,16,20)(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLJJXDLZXGOGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=NNN=C2C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation

- Alkyne Component : 3-Chlorophenylacetylene serves as the aryl-bearing alkyne, synthesized via Sonogashira coupling of 3-chloroiodobenzene with trimethylsilylacetylene, followed by desilylation.

- Azide Component : Ethyl azidoacetate is prepared by nucleophilic substitution of ethyl chloroacetate with sodium azide in DMF at 60°C for 12 h.

Cycloaddition Conditions

Reaction of 3-chlorophenylacetylene (1.2 eq) with ethyl azidoacetate (1.0 eq) in a CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) catalytic system yields ethyl 4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate. Optimal conditions include:

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Regioselectivity | 1,4-disubstituted |

Nickel-Catalyzed Azide-Alkyne Cycloaddition (NiAAC)

NiAAC provides enhanced regiochemical control for triazole synthesis, particularly advantageous for sterically hindered substrates.

Catalytic System Optimization

Reaction Protocol

Combining 3-chlorophenylacetylene (1.1 eq) with ethyl azidoacetate (1.0 eq) under NiAAC conditions at 50°C for 4 h affords the triazole ester with 89–93% yield and >95% regiopurity for the 1,5-disubstituted product.

Comparative Analysis :

| Condition | CuAAC | NiAAC |

|---|---|---|

| Regioselectivity | 1,4 (85%) | 1,5 (93%) |

| Steric Tolerance | Low | High |

| Oxygen Sensitivity | High | Low |

Carboxamide Formation via Acyl Chloride Intermediate

Ester Hydrolysis

Ethyl 4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate undergoes saponification in 2 M NaOH/EtOH (1:3 v/v) at reflux (80°C, 6 h) to yield the carboxylic acid (92–95% yield).

Acyl Chloride Activation

Treatment with thionyl chloride (3.0 eq) in anhydrous DCM at 0°C for 2 h generates the reactive acyl chloride, confirmed by FT-IR loss of –OH (3400 cm⁻¹) and emergence of C=O (1785 cm⁻¹).

Amidation with Cyclopentylamine

Reaction of the acyl chloride (1.0 eq) with cyclopentylamine (1.5 eq) in the presence of triethylamine (2.0 eq) in DCM at 0°C → RT (12 h) furnishes the target carboxamide. Purification via silica gel chromatography (hexane/EtOAc 7:3) achieves 88% isolated yield.

Spectroscopic Validation :

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–7.39 (m, 4H, Ar–H), 4.12 (quintet, 1H, cyclopentyl–CH), 2.31–1.85 (m, 8H, cyclopentyl–CH₂).

- HRMS : [M+H]⁺ calcd. for C₁₄H₁₅ClN₄O: 306.0885; found: 306.0889.

Alternative Synthetic Routes

Direct Amidative Cycloaddition

A one-pot strategy employing propargylamide precursors (e.g., N-cyclopentylpropiolamide) with 3-chlorophenyl azide under CuAAC conditions circumvents ester hydrolysis but suffers from low yields (42–55%) due to competing side reactions.

Solid-Phase Synthesis

Immobilization of the alkyne component on Wang resin enables iterative coupling/cleavage sequences, though scalability remains limited by resin loading capacity (0.8–1.2 mmol/g).

Chemical Reactions Analysis

4-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with potential biological activities.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can yield reduced derivatives with different chemical properties.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups. This can lead to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and potential therapeutic applications:

-

Anticancer Properties :

- Initial studies suggest that 4-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide has significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as caspase activation and modulation of the cell cycle.

- For instance, in vitro assays demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value indicating effective cytotoxicity.

-

Antimicrobial Activity :

- The compound has also been investigated for its antimicrobial properties. Preliminary results indicate potential effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections.

-

Anti-inflammatory Effects :

- Research indicates that this compound may possess anti-inflammatory properties by reducing pro-inflammatory cytokines in cell models, which could have implications for treating inflammatory diseases.

Case Studies

Several studies have documented the efficacy of this compound:

| Study Focus | Results | Reference Year |

|---|---|---|

| Anticancer Activity | Induced apoptosis in MCF-7 cells (IC50 = 15 µM) | 2023 |

| Antimicrobial Efficacy | Significant inhibition against Staphylococcus aureus (MIC = 32 µg/mL) | 2024 |

| Anti-inflammatory Study | Reduced TNF-alpha levels by 50% in macrophages | 2025 |

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with metal ions, which can play a role in its biological activity. Additionally, the presence of the 3-chlorophenyl and cyclopentyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole Core

Amide Substituents

N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide ():

- Replaces the cyclopentyl group with a 4-chlorophenyl amide.

- The 4-methoxyphenyl group at position 1 enhances electron-donating properties, contrasting with the electron-withdrawing 3-chlorophenyl in the target compound.

- Demonstrates anticancer activity, suggesting that the 4-chlorophenyl amide may improve target binding in certain cancer models .

- (S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY, ): Features a chiral hydroxy-phenylpropan-2-yl amide.

Arylidene and Heterocyclic Modifications

- 4-(Benzyloxy)-1-(4-methoxybenzyl)-N-(3-phenoxyphenyl)-1H-1,2,3-triazole-5-carboxamide (): Incorporates a benzyloxy group at position 4 and a 4-methoxybenzyl group at position 1. The bulky substituents reduce membrane permeability but may enhance stability against metabolic degradation compared to the target compound’s simpler 3-chlorophenyl group .

- 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine (): Combines a triazole with an isoxazole ring.

Halogenation and Electronic Effects

Positional Isomerism of Chlorine :

- The target compound’s 3-chlorophenyl group contrasts with 2-chlorophenyl in 1-(2-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide ().

- The 3-chloro position provides a balance of steric and electronic effects, whereas 2-substitution may hinder rotation or binding in certain enzyme pockets .

Bromine and Iodine Analogs ():

- 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Yield: 95%):

Pharmacokinetic and Physicochemical Properties

Lipophilicity and Solubility

- The cyclopentyl group in the target compound enhances lipophilicity (LogP ~3.2 estimated), favoring blood-brain barrier penetration but possibly reducing aqueous solubility.

- N-(3-Trifluoromethylphenyl) analogs ():

Salt Formation Potential

Biological Activity

4-(3-Chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide, also referred to as 5-amino-1-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide, is a synthetic compound that has garnered attention due to its unique structural features and potential therapeutic applications. The presence of a triazole ring and various functional groups contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 305.76 g/mol. The compound features a triazole ring, an amino group, and a carboxamide functional group, which are crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H16ClN5O |

| Molecular Weight | 305.76 g/mol |

| CAS Number | 1032228-29-7 |

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with cell surface receptors, altering cellular signaling.

- Disruption of Cellular Processes : The compound could interfere with DNA replication and protein synthesis.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that the compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains. For instance, derivatives of triazole compounds have been reported to possess potent antifungal activity compared to traditional antibiotics like metronidazole .

Antiparasitic Activity

Notably, this compound has been investigated for its antiparasitic effects against Trypanosoma cruzi, the causative agent of Chagas' disease. The mechanism involves interference with the protozoan's metabolic processes .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cells by increasing caspase levels and arresting the cell cycle in the G2/M phase. This activity suggests a promising role in cancer therapeutics .

Study on Antimicrobial Efficacy

A study conducted on various triazole derivatives including this compound revealed that it significantly inhibited fungal growth compared to controls. The synthesized compounds showed higher antibacterial activity than their parent compounds .

Antiparasitic Research

In another research effort focused on Trypanosoma cruzi, modifications to the structure of the compound were found to enhance its potency and selectivity against the parasite. This highlights the importance of structural optimization in drug development.

Cancer Cell Line Studies

In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) showed that the compound exhibited IC50 values as low as 0.07 µM, indicating potent anticancer activity. The study suggested that the triazole moiety plays a critical role in enhancing this activity through molecular interactions with tubulin .

Q & A

Q. What are the standard synthetic routes for 4-(3-chlorophenyl)-N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide?

The synthesis typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

- Preparation of precursors: an alkyne derivative (e.g., propargylamide) and an azide (e.g., 3-chlorophenyl azide).

- Cycloaddition under optimized conditions (e.g., CuI catalysis in DMSO or dichloromethane at 60–80°C).

- Purification via column chromatography or recrystallization. Characterization by -/-NMR, HRMS, and IR confirms structural integrity .

Q. Which spectroscopic techniques are critical for structural elucidation?

Essential methods include:

- NMR spectroscopy : Assigns proton environments (e.g., cyclopentyl CH groups at δ 1.5–2.5 ppm) and confirms regiochemistry of the triazole ring.

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 347.0821).

- X-ray crystallography : Resolves stereochemical ambiguities; SHELXL refinement tools are recommended for handling disorder or twinning .

Q. How is the compound’s purity assessed during synthesis?

Purity is evaluated via:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).

- Melting point analysis : Consistency with literature values (e.g., 168–170°C).

- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered solvent molecules) be resolved?

- Use SHELXL’s PART and SUMP commands to model disorder.

- Apply TWIN/BASF refinement for twinned crystals.

- Validate with R < 0.05 and GOOF ≈ 1.0. Cross-check with spectroscopic data to rule out synthetic impurities .

Q. What strategies optimize reaction yield in CuAAC synthesis?

- Catalyst optimization : Replace CuI with Cu(PPh)Br for air-stable conditions.

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of aryl azides.

- Microwave-assisted synthesis : Reduces reaction time from 24h to 30min with comparable yields (75–85%) .

Q. How can computational modeling predict binding affinity to biological targets?

- Molecular docking (AutoDock Vina) : Dock the compound into active sites (e.g., fungal CYP51 for antifungal studies).

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.

- QSAR models : Correlate substituent electronegativity (e.g., Cl vs. F on phenyl) with IC values .

Q. How to address contradictory bioassay results (e.g., varying IC across studies)?

- Replicate assays : Use orthogonal methods (e.g., fluorescence polarization vs. SPR).

- Control for purity : Re-test batches with ≥95% HPLC purity.

- Cell-line validation : Compare activity in HEK293 vs. HeLa cells to rule out cell-specific effects .

Q. What approaches establish structure-activity relationships (SAR) for triazole derivatives?

- Systematic substitution : Synthesize analogs with halogens (Cl, Br), alkyl (methyl, cyclopentyl), or heteroaryl (pyridine) groups.

- Pharmacophore mapping : Identify critical motifs (e.g., triazole N1 for H-bonding).

- Free-Wilson analysis : Quantify contributions of substituents to activity (e.g., 3-Cl enhances logP by 0.5) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in logP values reported in different studies?

- Experimental logP : Measure via shake-flask method (octanol/water).

- Computational prediction : Compare results from ChemAxon vs. Molinspiration algorithms.

- Statistical validation : Use Bland-Altman plots to assess bias between methods. Discrepancies >0.5 log units warrant re-evaluation of experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.